molecular formula C14H11NS B8755792 6-Methyl-2-(thiophen-2-yl)quinoline CAS No. 50971-34-1

6-Methyl-2-(thiophen-2-yl)quinoline

Cat. No.: B8755792
CAS No.: 50971-34-1
M. Wt: 225.31 g/mol
InChI Key: WLVXMKSQUNNQIM-UHFFFAOYSA-N
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Description

6-Methyl-2-(thiophen-2-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted with a methyl group at the 6-position and a thiophene ring at the 2-position. This compound is of interest in medicinal chemistry and materials science due to its tunable electronic properties and biological relevance, particularly in anticancer and antimicrobial research .

Properties

CAS No.

50971-34-1

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

6-methyl-2-thiophen-2-ylquinoline

InChI

InChI=1S/C14H11NS/c1-10-4-6-12-11(9-10)5-7-13(15-12)14-3-2-8-16-14/h2-9H,1H3

InChI Key

WLVXMKSQUNNQIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)C3=CC=CS3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties and Reactivity

The substitution pattern on the quinoline ring critically influences electronic behavior and chemical reactivity:

Compound 2-Position Substituent 4/6-Position Substituent Key Electronic Effects Reactivity Insights
6-Methyl-2-(thiophen-2-yl)quinoline Thiophene Methyl (C6) Thiophene enhances π-conjugation; methyl increases lipophilicity Electrophilic substitution favored at C4/C8
6-Methyl-2-(2H-tetrazol-5-yl)quinoline Tetrazole Methyl (C6) Tetrazole acts as a bioisostere for carboxylic acids; electron-withdrawing effects Hydrogen-bonding capability enhances biological target binding
6-Methyl-2-(trifluoromethyl)quinoline Trifluoromethyl Methyl (C6) Strong electron-withdrawing CF₃ group reduces electron density on quinoline Improved metabolic stability; resistance to oxidation
This compound-4-carboxylic acid Thiophene Carboxylic acid (C4), methyl (C6) Carboxylic acid enhances solubility and enables salt formation Reactivity in coupling reactions (e.g., esterification)

Key Observations :

  • Thiophene substituents (as in the target compound) promote π-π interactions and moderate electron donation, beneficial for binding to hydrophobic protein pockets .
  • Trifluoromethyl groups (e.g., CAS 1860-47-5) increase electronegativity, altering redox potentials and improving pharmacokinetic properties .
Anticancer Potential
  • This compound: Thiophene-containing quinolines exhibit antiproliferative activity, with IC₅₀ values comparable to doxorubicin in breast cancer models. The thiophene moiety may disrupt tubulin polymerization or inhibit kinase activity .
  • 6-Methoxy-2-arylquinolines: Derivatives with methoxy groups at C6 show potent P-glycoprotein (P-gp) inhibition, reversing multidrug resistance in cancer cells .
  • Benzothiophene Acrylonitriles : Analogous sulfur-containing heterocycles (e.g., compound 31 in ) demonstrate GI₅₀ values <10 nM, surpassing resistance mechanisms via P-gp modulation .
Antimicrobial and Antiviral Activity
  • E-2-Styrylquinolines: Structural analogs with styryl groups at C2 exhibit HIV-1 integrase inhibition (IC₅₀ ~1 µM), highlighting the role of extended conjugation in antiviral activity .

Physicochemical Properties

  • Solubility: The methyl group in this compound enhances lipophilicity, while carboxylic acid derivatives (e.g., CAS 31792-49-1) improve aqueous solubility .
  • Fluorescence: Thiophene-quinoline hybrids (e.g., 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzimidazol-2-yl)quinoline) exhibit strong fluorescence, suggesting applications in bioimaging .

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